Afn-1252
Overview
Description
AFN-1252 is a potent inhibitor of enoyl-acyl carrier protein reductase (FabI), an enzyme that activates bacterial fatty acid biosynthesis . It has shown selective activity against Staphylococcus aureus, including methicillin-resistant isolates .
Synthesis Analysis
The synthesis of AFN-1252 involves the inhibition of the enoyl-acyl carrier protein reductase (FabI) of Chlamydia trachomatis to determine whether chlamydial FASII is essential for replication within the host . The AFN-1252 Kiapp increased from 4 nM in FabI to 69 nM in FabI (M99T), accounting for the increased resistance of the corresponding mutant strain .
Molecular Structure Analysis
The molecular structure of AFN-1252 is closely related to its function. The X-ray crystal structure of the BpmFabI·NADH·AFN-1252 ternary complex revealed the specific interactions between the drug, protein, and cofactor within the substrate binding site .
Chemical Reactions Analysis
AFN-1252 exhibits concentration-dependent reduction in the viable count of MRSA 1659, ranging from a 1–2 log reduction at 4× MIC to a 4-log reduction at 64× MIC at 10 hours . The AFN-1252 Kiapp increased from 4 nM in FabI to 69 nM in FabI (M99T), accounting for the increased resistance of the corresponding mutant strain .
Physical And Chemical Properties Analysis
AFN-1252 has a molecular formula of C22H21N3O3 and a molecular weight of 375.42 . It exhibits high serum binding, including values ranging from 92.5 to 98.4% in human serum .
Scientific Research Applications
- In Vitro Activity : AFN-1252 demonstrates potent activity against both methicillin-susceptible and methicillin-resistant S. aureus strains, achieving significant reductions in bacterial counts over 24 hours .
- Clinical Efficacy : In mouse studies, a single oral dose of 1 mg/kg AFN-1252 provided 100% protection against otherwise lethal S. aureus septicemia .
Treatment of Staphylococcal Infections
AFN-1252 holds promise as a targeted therapeutic for staphylococcal infections:
- Efficacy : It outperforms linezolid (a commonly used antibiotic) in a mouse model, indicating its potency .
Novel Mechanism for MRSA Treatment
Given the clinical burden of drug-resistant staphylococci, AFN-1252’s unique mechanism of action offers hope:
- Essential Pathway : Disruption of the bacterial fatty acid biosynthetic pathway is essential for pathogen viability .
In Vitro Pharmacodynamic Modeling
AFN-1252’s activity against S. aureus isolates (MSSA and MRSA) was studied in an in vitro pharmacodynamic model simulating human pharmacokinetics .
Mechanism of Action
AFN-1252, also known as DEBIO1452, API 1252, Debio 1452, or API-1252, is a potent and selective inhibitor of Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI), which plays a crucial role in fatty acid biosynthesis .
Target of Action
The primary target of AFN-1252 is the enzyme FabI, a key component of the fatty acid synthesis pathway in Staphylococcus aureus . This enzyme is involved in the final step of the fatty acid elongation cycle, which is essential for bacterial growth and survival .
Mode of Action
AFN-1252 selectively inhibits FabI, disrupting fatty acid biosynthesis and thereby inhibiting bacterial growth . The mechanism of action of AFN-1252 was confirmed using biochemistry, macromolecular synthesis, genetics, and cocrystallization of an AFN-1252–FabI complex .
Biochemical Pathways
The inhibition of FabI by AFN-1252 disrupts the bacterial fatty acid synthesis (FASII) pathway . This disruption prevents the bacteria from producing the fatty acids necessary for the formation of cell membranes, leading to bacterial death .
Result of Action
AFN-1252 demonstrates a time-dependent reduction of the viability of both methicillin-susceptible and methicillin-resistant S. aureus, achieving a ≥2-log 10 reduction in S. aureus counts over 24 hours . It is extremely potent against clinical isolates of S. aureus and coagulase-negative staphylococci, regardless of their drug resistance, hospital- or community-associated origin, or other clinical subgroup .
properties
IUPAC Name |
(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-14-17-5-3-4-6-18(17)28-19(14)13-25(2)21(27)10-7-15-11-16-8-9-20(26)24-22(16)23-12-15/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,24,26)/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTWSUQCXCWEHF-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(NC(=O)CC4)N=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(NC(=O)CC4)N=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211069 | |
Record name | AFN-1252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenamide, N-methyl-N-((3-methyl-2-benzofuranyl)methyl)-3-(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-3-yl)-, (2E)- | |
CAS RN |
620175-39-5 | |
Record name | AFN-1252 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0620175395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AFN-1252 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12658 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AFN-1252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEBIO-1452 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3O718IKKM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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